molecular formula C19H18N2O4S B2968683 methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865200-16-4

methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2968683
CAS No.: 865200-16-4
M. Wt: 370.42
InChI Key: DOQBTQDYAZZQEB-VXPUYCOJSA-N
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Description

Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C18H17N3O5S2 . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

Preparation Methods

The synthesis of methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 2-aminothiophenol with phenylacetyl chloride to form the benzothiazole ring, followed by methoxylation and esterification reactions . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Methyl 2-[(2Z)-6-methoxy-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific methoxy and phenylacetyl substituents, which contribute to its distinct properties and applications.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-14-8-9-15-16(11-14)26-19(21(15)12-18(23)25-2)20-17(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQBTQDYAZZQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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